molecular formula C22H25N3O3S B11459977 Propan-2-yl 7-methyl-5-(3-methylphenyl)-4-oxo-2-(prop-2-en-1-ylsulfanyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Propan-2-yl 7-methyl-5-(3-methylphenyl)-4-oxo-2-(prop-2-en-1-ylsulfanyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B11459977
M. Wt: 411.5 g/mol
InChI Key: MCJUGCKKDRJNBX-UHFFFAOYSA-N
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Description

PROPAN-2-YL 7-METHYL-5-(3-METHYLPHENYL)-4-OXO-2-(PROP-2-EN-1-YLSULFANYL)-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as an ester, a ketone, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 7-METHYL-5-(3-METHYLPHENYL)-4-OXO-2-(PROP-2-EN-1-YLSULFANYL)-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the various substituents through a series of reactions such as alkylation, acylation, and sulfonation. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process would be carefully monitored to ensure the purity and quality of the final product, with steps such as crystallization and purification being integral parts of the production process.

Chemical Reactions Analysis

Types of Reactions

PROPAN-2-YL 7-METHYL-5-(3-METHYLPHENYL)-4-OXO-2-(PROP-2-EN-1-YLSULFANYL)-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and sulfanyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

PROPAN-2-YL 7-METHYL-5-(3-METHYLPHENYL)-4-OXO-2-(PROP-2-EN-1-YLSULFANYL)-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of PROPAN-2-YL 7-METHYL-5-(3-METHYLPHENYL)-4-OXO-2-(PROP-2-EN-1-YLSULFANYL)-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PROPAN-2-YL 7-METHYL-5-(3-METHYLPHENYL)-4-OXO-2-(PROP-2-EN-1-YLSULFANYL)-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE is unique due to its complex structure and the presence of multiple functional groups, which confer diverse chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H25N3O3S

Molecular Weight

411.5 g/mol

IUPAC Name

propan-2-yl 7-methyl-5-(3-methylphenyl)-4-oxo-2-prop-2-enylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C22H25N3O3S/c1-6-10-29-22-24-19-18(20(26)25-22)17(15-9-7-8-13(4)11-15)16(14(5)23-19)21(27)28-12(2)3/h6-9,11-12,17H,1,10H2,2-5H3,(H2,23,24,25,26)

InChI Key

MCJUGCKKDRJNBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2C3=C(NC(=C2C(=O)OC(C)C)C)N=C(NC3=O)SCC=C

Origin of Product

United States

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